(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
This would include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would detail the methods used to synthesize the compound, including any necessary reagents and conditions.Molecular Structure Analysis
This would involve examining the compound’s molecular geometry, bond lengths and angles, and other structural features.Chemical Reactions Analysis
This would cover the compound’s reactivity, including what types of chemical reactions it undergoes and what products it forms.Physical And Chemical Properties Analysis
This would include the compound’s melting point, boiling point, solubility, and other physical and chemical properties.Scientific Research Applications
Anticancer Activity
- Pro-apoptotic Indapamide Derivatives: A study focused on the synthesis of pro-apoptotic indapamide derivatives, including compounds related to the specified chemical structure, demonstrated significant anticancer activity. One derivative showed the highest proapoptotic activity on melanoma cell lines, indicating its potential as a therapeutic agent against cancer. This compound also exhibited inhibition of human carbonic anhydrase isoforms, suggesting a multifaceted mechanism of action (Yılmaz et al., 2015).
Synthesis and Chemical Properties
- Cyclic Sulfonamides Synthesis: Research on the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions highlighted the chemical versatility and potential applications of similar compounds. This work contributes to the development of novel pharmaceuticals by expanding the chemical space of sulfonamide derivatives (Greig et al., 2001).
- Microwave Promoted Synthesis: Another study reported the efficient synthesis of benzamide derivatives, showcasing the utility of microwave irradiation in accelerating the synthesis process of compounds with similar structural frameworks. This method offers a cleaner, more efficient approach to compound synthesis (Saeed, 2009).
Photochemical and Electrophysiological Properties
- Zinc Phthalocyanine Derivatives: A novel zinc phthalocyanine derivative, modified with benzenesulfonamide groups containing Schiff base, exhibited high singlet oxygen quantum yield. Such compounds are promising for photodynamic therapy applications, including cancer treatment, due to their excellent fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
Anti-inflammatory and Analgesic Activity
- Benzothiazole Derivatives: Research on the synthesis and evaluation of thiazole/oxazole substituted benzothiazole derivatives for anti-inflammatory and analgesic activities revealed promising results. Certain derivatives showed significant activity, highlighting the potential of structurally similar compounds in developing new therapeutic agents (Kumar & Singh, 2020).
Safety And Hazards
This would detail any known hazards associated with the compound, such as toxicity or flammability.
Future Directions
This would discuss potential areas for future research involving the compound.
properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S2/c1-4-5-13-23(2)29(26,27)15-11-9-14(10-12-15)19(25)22-20-24(3)18-16(21)7-6-8-17(18)28-20/h6-12H,4-5,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDFOIIPDJOIQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide |
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